molecular formula C6H6Br2N2O B11838338 2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide CAS No. 58004-77-6

2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide

Cat. No.: B11838338
CAS No.: 58004-77-6
M. Wt: 281.93 g/mol
InChI Key: CCBCLPZZTBLXGI-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is an organic compound with the molecular formula C6H6Br2N2O. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide typically involves the bromination of 1-(pyrimidin-5-yl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted ethanones.

    Oxidation Reactions: Products include oxo derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is widely used in scientific research due to its versatility:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This reactivity is utilized in various synthetic applications .

Properties

CAS No.

58004-77-6

Molecular Formula

C6H6Br2N2O

Molecular Weight

281.93 g/mol

IUPAC Name

2-bromo-1-pyrimidin-5-ylethanone;hydrobromide

InChI

InChI=1S/C6H5BrN2O.BrH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H

InChI Key

CCBCLPZZTBLXGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(=O)CBr.Br

Origin of Product

United States

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